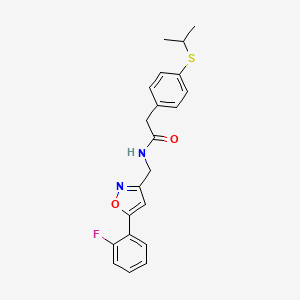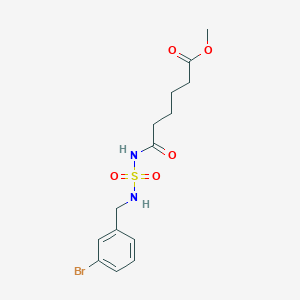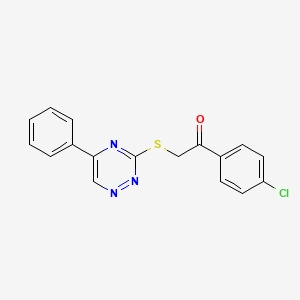![molecular formula C12H23N3O3S B2809819 N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide CAS No. 2094669-65-3](/img/structure/B2809819.png)
N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide, commonly known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule antagonist of the chemokine receptor CXCR2, which plays a crucial role in inflammation and cancer progression.
Wirkmechanismus
CP-544326 is a selective antagonist of the CXCR2 receptor, which is expressed on various cell types, including immune cells and cancer cells. CXCR2 plays a crucial role in the recruitment of immune cells to sites of inflammation and cancer progression. By blocking CXCR2, CP-544326 inhibits the recruitment of immune cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
CP-544326 has been shown to have various biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces angiogenesis, and induces apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In addition, it has been shown to modulate the immune response by reducing the recruitment of neutrophils and macrophages to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-544326 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity and potency for the CXCR2 receptor, making it an ideal tool for studying the role of CXCR2 in various diseases. However, CP-544326 has some limitations, including its low solubility in water and its potential off-target effects on other chemokine receptors.
Zukünftige Richtungen
For research include clinical trials to evaluate the safety and efficacy of CP-544326 in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In addition, further studies are needed to understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of CP-544326. Finally, the development of more potent and selective CXCR2 antagonists may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of CP-544326 involves several steps, starting with the reaction of 2-(dimethylamino)ethylamine with cyclopentanone to form the intermediate compound, N-(cyclopentyl)-2-(dimethylamino)ethylketone. This intermediate is then reacted with methyl acrylate to form the final product, CP-544326. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. It has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. CP-544326 also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. In addition, it has been studied for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease.
Eigenschaften
IUPAC Name |
N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-4-12(16)13-9-11(10-7-5-6-8-10)14-19(17,18)15(2)3/h4,10-11,14H,1,5-9H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGBMSLBIIFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CNC(=O)C=C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2809736.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanesulfonamide](/img/structure/B2809738.png)
![2-bromo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2809741.png)

![3-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2809745.png)
![2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2809746.png)

![3-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2809748.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)


